

Optimizing Voxelisib Dosage: A Technical Support Guide to Minimize Off-Target Effects

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Compound of Interest

Compound Name: Voxelisib

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the experimental use of **Voxelisib**, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The following resources are designed to help you refine your dosage strategies to maximize on-target efficacy while minimizing off-target effects, ensuring the generation of precise and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Voxelisib**?

A1: **Voxelisib** (also known as XL765 or SAR245409) is a dual inhibitor of PI3K and mTOR, two key kinases in a critical signaling pathway that promotes cell growth, proliferation, and survival.^[1] It acts as an ATP-competitive inhibitor for all class I PI3K isoforms and also inhibits mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).^[2]

Q2: What are the known on-target and off-target activities of **Voxelisib**?

A2: The primary on-targets of **Voxelisib** are the class I PI3K isoforms (α , β , γ , δ) and mTOR. A significant off-target kinase is the DNA-dependent protein kinase (DNA-PK).^[3] The inhibitory concentrations (IC₅₀) for these targets are summarized in the table below.

Q3: What are the common adverse effects observed in clinical trials, and how do they relate to on-target vs. off-target inhibition?

A3: Common adverse events in clinical trials include nausea, fatigue, diarrhea, rash, and thrombocytopenia.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Many of these can be understood as either on-target toxicities or off-target effects:

- **Hyperglycemia:** This is a known on-target toxicity of PI3K α inhibition, as this pathway is crucial for insulin signaling and glucose metabolism.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Diarrhea and Colitis:** These are common on-target toxicities associated with pan-PI3K inhibitors.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Myelosuppression (e.g., thrombocytopenia, neutropenia):** While potentially related to on-target effects on hematopoietic cells, this could also be influenced by off-target DNA-PK inhibition, which plays a role in DNA repair and cell cycle regulation.[\[6\]](#)
- **Fatigue and Rash:** These are common side effects of many kinase inhibitors and can be multifactorial.[\[4\]](#)[\[7\]](#)

Q4: What is the recommended starting concentration for in vitro experiments?

A4: For initial in vitro experiments, it is advisable to start with a concentration range that brackets the IC₅₀ values for PI3K and mTOR inhibition in cellular assays (typically in the 100-500 nM range). A dose-response curve should be generated to determine the optimal concentration for your specific cell line and experimental endpoint.

Q5: How can I differentiate between on-target and off-target effects in my experiments?

A5: To distinguish between on-target and off-target effects, consider the following strategies:

- **Dose-Response Analysis:** Compare the concentration at which you observe your desired on-target effect (e.g., inhibition of AKT phosphorylation) with the concentration that causes off-target effects (e.g., cytotoxicity that is disproportionate to PI3K/mTOR inhibition).
- **Rescue Experiments:** If an off-target effect is suspected, attempt to rescue the phenotype by modulating the suspected off-target pathway through other means (e.g., using a more

specific inhibitor or genetic knockdown).

- Use of Control Compounds: Compare the effects of **Voxtalisisib** with more specific PI3K or mTOR inhibitors to see if the observed phenotype is consistent with inhibition of this pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of **Voxtalisisib**

Target	IC50 (nM)	Target Class
PI3Ky	9	On-Target
PI3K α	39	On-Target
PI3K δ	43	On-Target
PI3K β	113	On-Target
mTOR	157	On-Target
DNA-PK	150	Off-Target

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)

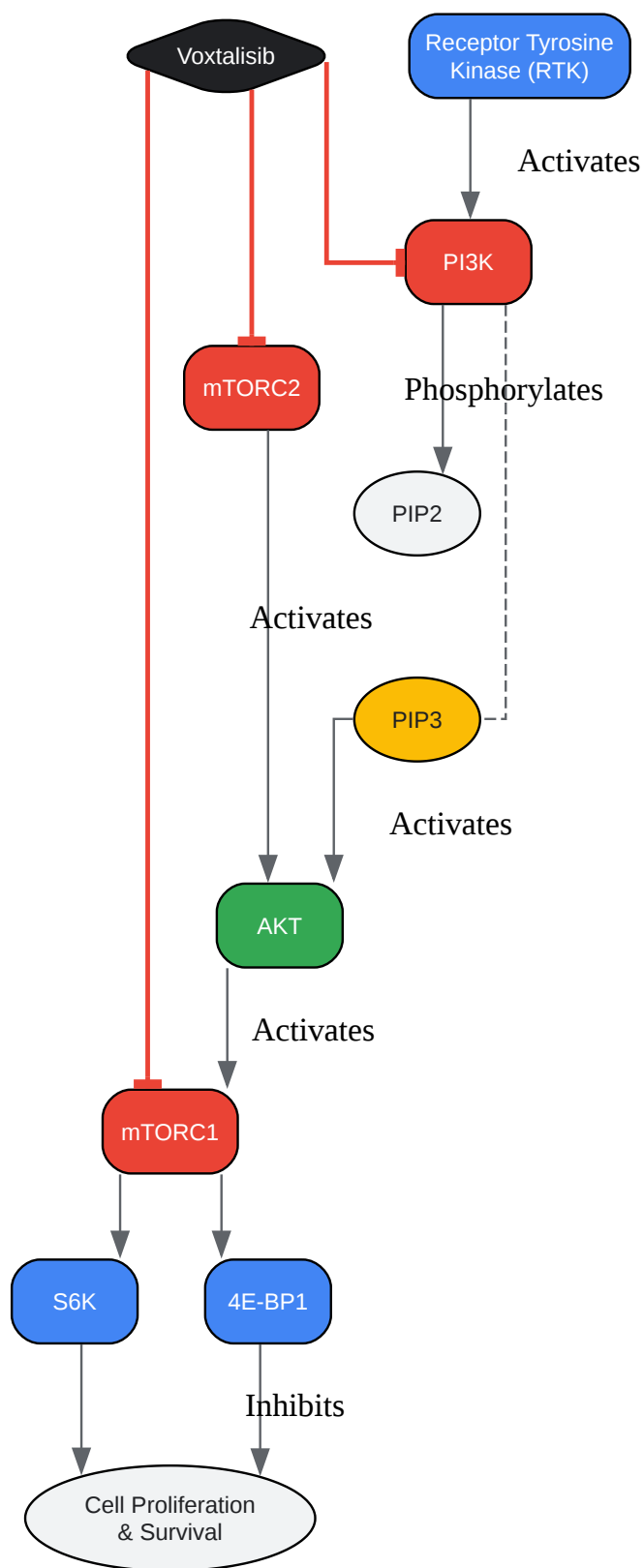
Table 2: Clinically Observed Maximum Tolerated Dose (MTD) of **Voxtalisisib**

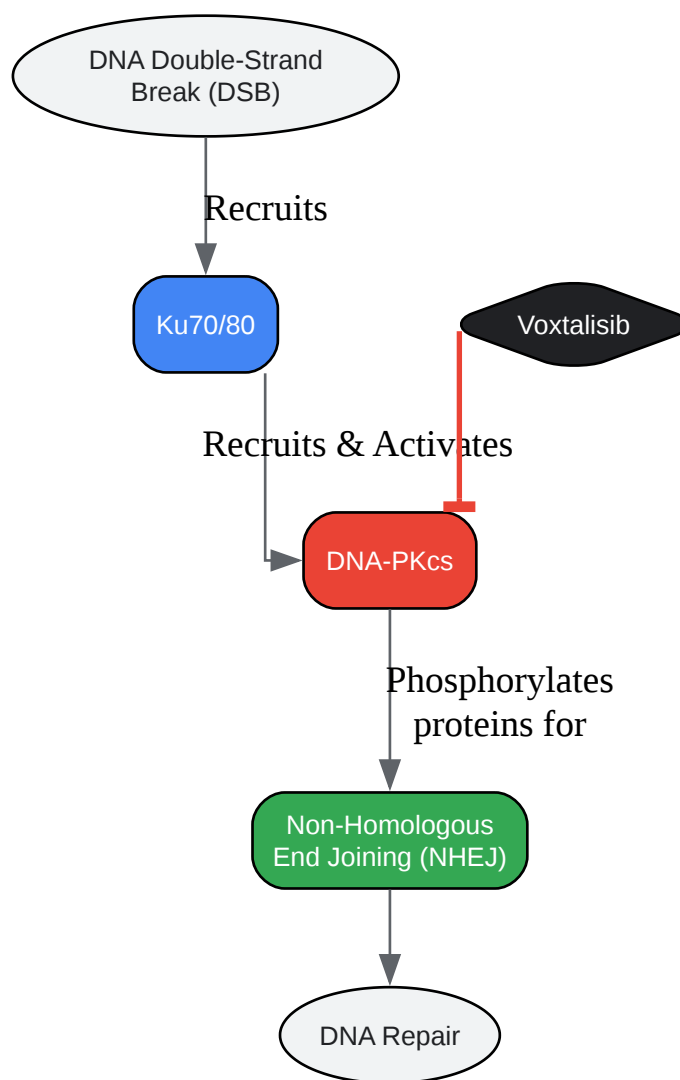
Dosing Regimen	MTD
Once Daily (QD)	90 mg
Twice Daily (BID)	40-50 mg

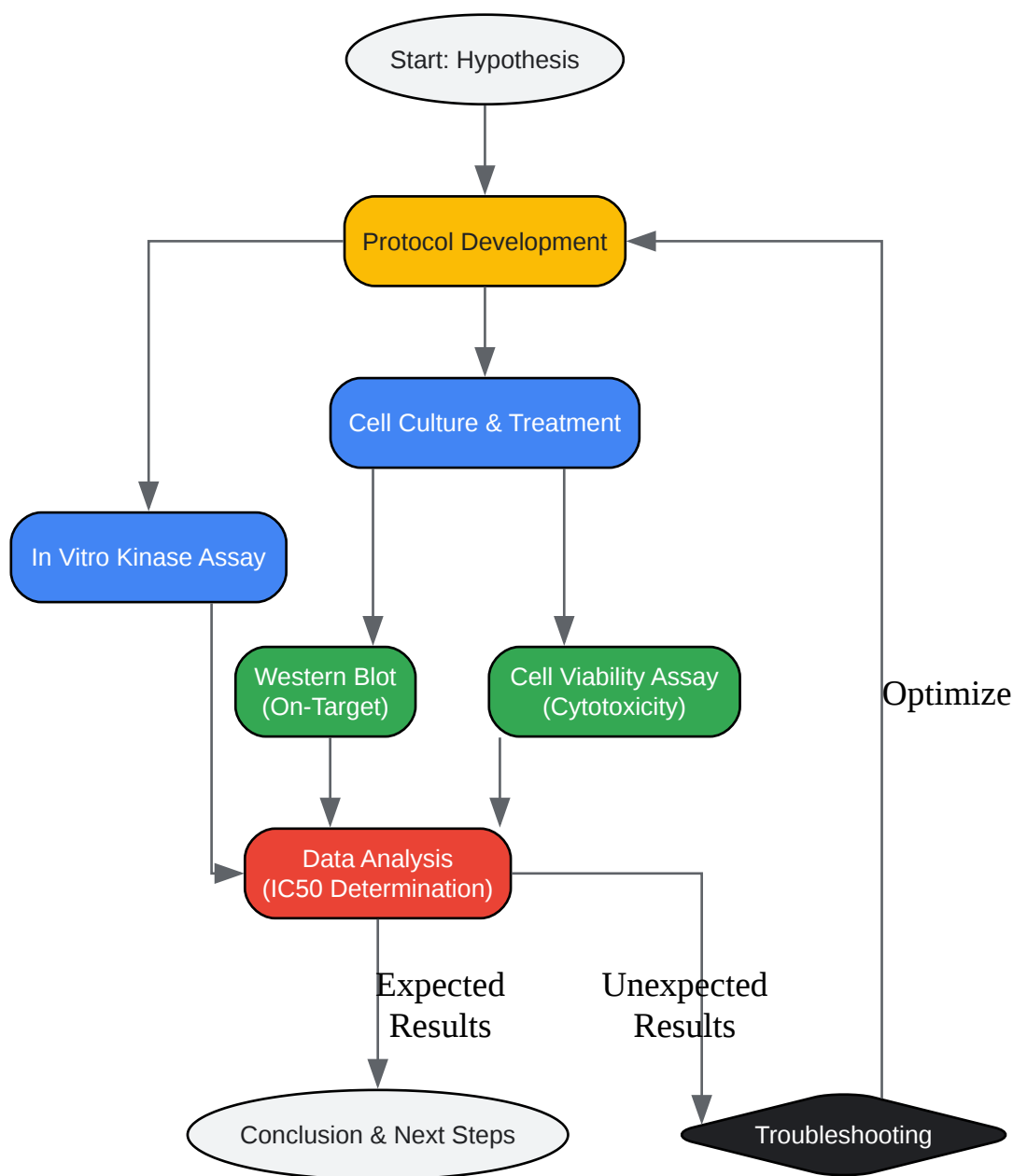
Data from phase I/II clinical trials.[\[4\]](#)[\[5\]](#)[\[15\]](#)

Signaling Pathways

Below are diagrams of the primary on-target and a key off-target signaling pathway for **Voxtalisisib**.







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